molecular formula C10H18INO2 B1403465 1-Boc-3-iodomethyl-3-methylazetidine CAS No. 1408074-76-9

1-Boc-3-iodomethyl-3-methylazetidine

Cat. No.: B1403465
CAS No.: 1408074-76-9
M. Wt: 311.16 g/mol
InChI Key: FJNDBFYSWUNCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-iodomethyl-3-methylazetidine is a chemical compound with the molecular formula C10H18INO2 . It has an average mass of 311.16 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure would be best determined using techniques such as NMR or X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available data. It’s known that its molecular weight is 311.16 g/mol .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

1-Boc-3-iodomethyl-3-methylazetidine has been explored in various synthetic pathways and medicinal chemistry applications. For instance, it has been utilized in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a novel fluorinated heterocyclic amino acid, demonstrating its potential as a building block in medicinal chemistry (Van Hende et al., 2009). Additionally, it has been used in scalable syntheses of (S)-2-Methylazetidine, illustrating its versatility in producing bench-stable, crystalline materials (Dowling et al., 2016).

Continuous Flow Synthesis

Innovative methods such as continuous flow synthesis have been developed utilizing 1-Boc-3-iodoazetidine as a common synthetic precursor. This approach addresses sustainability concerns and allows for higher temperature processing than batch processing (Colella et al., 2021).

Asymmetric Synthesis

This compound also plays a role in asymmetric synthesis. Its derivatives, such as N-Boc-1,3-Oxazolidines, have been used as chiral auxiliaries in asymmetric synthesis, emphasizing the importance of the Boc group on the nitrogen of the heterocycle (Agami & Couty, 2004).

Exploration in Antidepressant Development

This compound derivatives have been explored for developing broad-spectrum antidepressants. These studies involve bioisosteric modification and aim to identify compounds with specific inhibitory activities against neurotransmitter reuptake (Han et al., 2014).

N-Boc Protection of Amines

This compound has been investigated for its role in the N-Boc protection of amines, a crucial step in various synthetic processes in organic chemistry (Varala et al., 2006).

Safety and Hazards

Safety data for 1-Boc-3-iodomethyl-3-methylazetidine suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It’s also recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

tert-butyl 3-(iodomethyl)-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNDBFYSWUNCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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